1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one
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Overview
Description
1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one is a heterocyclic compound that combines the structural features of benzimidazole and oxazole. Benzimidazole is known for its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
The synthesis of 1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole core . The oxazole ring is then introduced through a series of reactions involving appropriate aldehydes and nitriles . Industrial production methods often employ catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions using reagents like halogens, nitric acid, and sulfuric acid. The major products formed depend on the specific reagents and conditions used, often resulting in derivatives with enhanced biological activity.
Scientific Research Applications
1-Methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one has found applications in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to inhibit microtubule formation, which is crucial for cell division, making it effective against rapidly dividing cancer cells . The oxazole ring can enhance binding affinity and specificity to various biological targets, contributing to its overall efficacy .
Comparison with Similar Compounds
Properties
IUPAC Name |
1-methyl-3-(1,2-oxazol-5-ylmethyl)benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-14-10-4-2-3-5-11(10)15(12(14)16)8-9-6-7-13-17-9/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIORQBYJTCQLJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CC3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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